Pinicolic acid A
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2R)-6-methyl-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,28-,29-,30+/m1/s1 |
InChI Key |
XLPAINGDLCDYQV-VOMXGJAFSA-N |
SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |
Synonyms |
beta-elemonic acid |
Origin of Product |
United States |
Occurrence and Isolation of Pinicolic Acid a
Natural Sources and Habitats
Pinicolic acid A is primarily sourced from fungi, with the most well-documented producer being Fomitopsis pinicola. nih.govnih.gov This fungus, a common bracket fungus with a woody texture, is predominantly found in coniferous forests across temperate regions of Europe and Asia. nih.gov It grows on both coniferous and deciduous trees. reishiandrosesbotanicals.com Fomitopsis pinicola has a long history of use in traditional medicine, particularly in Chinese and Korean practices. nih.gov The fruiting bodies of this fungus are rich in various bioactive compounds, including a range of triterpenes, among which this compound is a constituent. nih.govresearchgate.net
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Habitat |
|---|
Advanced Methodologies for Isolation from Biological Matrices
The isolation of this compound from its natural fungal source is a multi-step process that begins with the extraction from the fungal biomass, followed by sophisticated chromatographic techniques to achieve high purity.
The initial step in isolating this compound involves the extraction of metabolites from the fruiting bodies of Fomitopsis pinicola. A common method employed is solvent extraction, where the dried and powdered fungal material is treated with an appropriate solvent to dissolve the target compounds.
One documented approach involves the use of dichloromethane (B109758) as the extraction solvent. nih.govnih.gov This method effectively extracts a range of triterpenes, including this compound, from the fungal matrix. Another common solvent used for extracting compounds from Fomitopsis pinicola is ethanol (B145695). nih.gov The choice of solvent is critical as it influences the efficiency and selectivity of the extraction process. After extraction, the solvent is typically evaporated to yield a crude extract containing a mixture of compounds.
Table 2: Extraction Methods for Compounds from Fomitopsis pinicola
| Extraction Solvent | Source Material | Reference |
|---|---|---|
| Dichloromethane | Fomitopsis pinicola | nih.govnih.gov |
| 95% Ethanol | Fomitopsis pinicola | nih.gov |
| 70% Ethanol | Fomitopsis pinicola | nih.gov |
| 50% Ethanol or Water | Fomitopsis pinicola | nih.gov |
Following extraction, the crude mixture undergoes several stages of purification to isolate this compound from other co-extracted compounds. Chromatographic techniques are indispensable in this phase, leveraging the differential physicochemical properties of the constituents to achieve separation.
Preparative Chromatography , specifically silica (B1680970) gel column chromatography, is a widely used technique for the initial fractionation of the crude extract. nih.gov In this method, the extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column. Compounds separate based on their affinity for the silica gel stationary phase and the mobile phase, allowing for the collection of fractions enriched in this compound.
For further purification and to achieve a high degree of purity, Flash Chromatography and High-Performance Liquid Chromatography (HPLC) are employed. nih.govmdpi.comnih.gov Flash chromatography is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. mdpi.com HPLC, particularly in a preparative mode, offers high resolution and is often used in the final stages of purification to isolate this compound to a homogenous state. nih.govnih.gov The selection of the appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detection method, is crucial for the successful isolation of the target compound.
This compound is a naturally occurring lanostane (B1242432) triterpenoid (B12794562) that has been isolated from various fungal sources, particularly from the genus Fomitopsis. Its structural elucidation and stereochemical analysis have been key to understanding its chemical identity and its relationship to other compounds in this class.
Structural Elucidation and Stereochemical Analysis of Pinicolic Acid a
Spectroscopic Techniques for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, is fundamental in determining the carbon-carbon and carbon-hydrogen connectivity and identifying different proton and carbon environments within the molecule cdutcm.edu.cnthegoodscentscompany.comwikipedia.org. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provides information about the types of protons and their neighboring environments. ¹³C NMR spectroscopy reveals the different types of carbon atoms present, including those in methyl, methylene, methine, quaternary, carbonyl, and olefinic groups. Two-dimensional NMR techniques, such as HSQC and HMBC, are essential for correlating proton and carbon signals and establishing long-range couplings, which helps piece together the molecular skeleton. COSY experiments reveal couplings between adjacent protons, while NOESY experiments provide spatial proximity information between nuclei, aiding in the assignment of relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
High-Resolution Mass Spectrometry (HRMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight of Pinicolic acid A, which allows for the accurate determination of its elemental composition cdutcm.edu.cnthegoodscentscompany.com. The molecular ion peak ([M+H]⁺ or [M-H]⁻) provides the exact mass, which can be matched to a unique molecular formula (e.g., C₃₀H₄₆O₃ for this compound) cdutcm.edu.cnnih.gov. Analysis of fragmentation patterns in the mass spectrum can also provide structural insights by indicating the presence of specific substructures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound thegoodscentscompany.comfishersci.fi. Absorption bands in the IR spectrum correspond to the vibrational frequencies of different chemical bonds. For a triterpenoid (B12794562) acid like this compound, key functional groups include the carboxylic acid (-COOH) and potentially ketone or hydroxyl groups, which would show characteristic stretching frequencies (e.g., C=O stretch around 1700-1750 cm⁻¹ for carboxylic acids and ketones, O-H stretch around 3200-3600 cm⁻¹ for hydroxyl groups) scispace.comresearchgate.netchemicalbook.comtandfonline.com.
Single-Crystal X-Ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for determining the complete three-dimensional structure, including the absolute configuration, of a crystalline compound nih.govmdpi.comnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the precise positions of all atoms can be determined. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, as well as the spatial arrangement of chiral centers, thus establishing the absolute stereochemistry nih.govmdpi.comnih.govnih.gov.
Stereochemical Assignment Methodologies
The stereochemistry of this compound, a complex polycyclic molecule with multiple chiral centers, is determined through a combination of spectroscopic and chemical methods. NOESY NMR experiments are crucial for establishing the relative stereochemistry by identifying protons that are spatially close to each other thieme-connect.comthieme-connect.com. Coupling constants from ¹H NMR can also provide information about the dihedral angles between protons, aiding in conformational analysis and stereochemical assignments. Chemical transformations with known stereochemical outcomes can also be used to correlate the stereochemistry of this compound to compounds with established configurations. Ultimately, single-crystal X-ray diffraction, when applicable, provides the absolute configuration, which is essential for a complete stereochemical description nih.govmdpi.comnih.govnih.gov.
Structural Comparisons with Related Lanostane (B1242432) Triterpenoids (e.g., Pinicolic Acid B, Nor-Pinicolic Acids A-F)
This compound belongs to the lanostane class of triterpenoids, which share a common tetracyclic skeleton derived from lanosterol (B1674476). Comparing the structure of this compound to related lanostane triterpenoids, such as Pinicolic acid B and the Nor-Pinicolic acids A-F, helps in understanding the structural diversity within this group and confirming structural assignments cdutcm.edu.cnnih.govmdpi.comnih.govcapes.gov.brresearchgate.net.
This compound has a C₃₀ lanostane skeleton with specific functional groups and stereochemical features. Pinicolic acid B is another related triterpenoid with variations in functionalization or double bond positions compared to this compound researchgate.netsci-hub.se. The Nor-Pinicolic acids A-F are particularly interesting as they possess unusual C₂₅-C₂₇ nor-lanostane skeletons, meaning they have fewer carbons in their side chain compared to the typical C₃₀ lanostanes capes.gov.brresearchgate.net. Structural comparisons involve analyzing differences in the placement and nature of oxygen-containing functional groups (hydroxyl, ketone, carboxylic acid), the position and configuration of double bonds, and the presence or absence of methyl groups or side chain modifications. These comparisons are often facilitated by analyzing and contrasting spectroscopic data, particularly NMR and MS data, of the different compounds researchgate.netsci-hub.se.
Biosynthesis and Metabolic Pathways of Pinicolic Acid a
Elucidation of Proposed Biosynthetic Pathways for Lanostane (B1242432) Triterpenoids
The biosynthesis of lanostane triterpenoids begins with the MVA pathway, which produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are then condensed to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and subsequently squalene (B77637) (C30) through the action of farnesyl diphosphate synthase (FPS) and squalene synthase (SQS) mdpi.comresearchgate.netguidetopharmacology.orgnih.gov. Squalene is then epoxidized by squalene monooxygenase (SE) to form 2,3-oxidosqualene (B107256) mdpi.comresearchgate.netnih.gov.
The pivotal step in the formation of the lanostane skeleton is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by oxidosqualene cyclases (OSCs), specifically lanosterol (B1674476) synthase (OSLC) in fungi and animals nih.govebi.ac.ukwikipedia.org. OSLC catalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol, which serves as the initial precursor for lanostane-type triterpenoids ebi.ac.ukwikipedia.orgnih.govresearchgate.net. This cyclization is a highly complex process involving a cationic cascade that forms the characteristic four-ring structure of lanosterol wikipedia.org. The mechanism involves an epoxide ring opening followed by a series of ring closures and 1,2-hydride and 1,2-methyl shifts, leading to a protosteryl cation intermediate before the final deprotonation and formation of lanosterol wikipedia.orgnih.govnii.ac.jp.
Following the formation of lanosterol, a series of post-modification enzymatic reactions occur, including oxidations, reductions, and methylations, which lead to the diverse array of lanostane triterpenoids, including Pinicolic acid A. While the precise steps leading directly to this compound from lanosterol may vary depending on the producing organism, the core lanostane skeleton is established by OSLC. Studies on other fungi producing lanostane triterpenoids, such as Antrodia camphorata and Ganoderma species, have identified key post-modification enzymes like cytochrome P450 enzymes (CYPs), short-chain dehydrogenases (SDRs), and methyltransferases (SMTs) that are involved in tailoring the lanostane structure nih.govresearchgate.netmdpi.comkib.ac.cn. These enzymes introduce functional groups and modify the ring system and side chains, contributing to the structural diversity of lanostanoids.
Identification of Key Precursors and Enzymatic Transformations in Fungi
The key precursor for lanostane triterpenoids in fungi is 2,3-oxidosqualene, derived from the MVA pathway intermediate squalene mdpi.comresearchgate.netnih.govnih.gov. The central enzyme catalyzing the formation of the lanostane skeleton from this precursor is lanosterol synthase (OSLC) nih.govebi.ac.ukwikipedia.org.
Enzymatic transformations in fungi leading to lanostane triterpenoids involve several classes of enzymes:
Enzymes of the Mevalonate (B85504) Pathway: These include Acetyl-CoA acetyltransferase (AACT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), Mevalonate kinase (MVK), Phosphomevalonate kinase (PMK), and Mevalonate diphosphate decarboxylase (MVD), which produce IPP and DMAPP mdpi.comresearchgate.net.
Prenyltransferases: Farnesyl diphosphate synthase (FPS) catalyzes the formation of FPP from IPP and DMAPP mdpi.comresearchgate.net.
Squalene Synthase (SQS): Catalyzes the head-to-head condensation of two molecules of FPP to form squalene mdpi.comresearchgate.net.
Squalene Monooxygenase (SE): Epoxidizes squalene to 2,3-oxidosqualene mdpi.comresearchgate.netnih.gov.
Oxidosqualene Cyclase (OSC): Specifically, lanosterol synthase (OSLC) in fungi, which cyclizes 2,3-oxidosqualene to lanosterol nih.govebi.ac.ukwikipedia.org.
Post-modification Enzymes: These include cytochrome P450 enzymes (CYPs), short-chain dehydrogenases (SDRs), and methyltransferases (SMTs), which modify the lanosterol structure to yield various lanostane triterpenoids nih.govresearchgate.netmdpi.comkib.ac.cn. For example, CYPs can introduce hydroxyl groups and double bonds, while SDRs can catalyze dehydrogenation reactions nih.govresearchgate.net.
Research in fungi like Athelia termitophila and Wolfiporia cocos has identified specific genes encoding enzymes in the MVA pathway and downstream modifications that are correlated with triterpenoid (B12794562) synthesis and accumulation mdpi.comnih.gov.
Regulatory Mechanisms of Triterpenoid Biosynthesis in Producing Organisms
The biosynthesis of triterpenoids in fungi is subject to various regulatory mechanisms, operating at both transcriptional and enzymatic levels. The MVA pathway, being central to isoprenoid production, is a key point of regulation. HMG-CoA reductase (HMGR) is often considered a rate-limiting enzyme in the MVA pathway and its activity can be regulated by phosphorylation guidetopharmacology.org. Feedback inhibition by downstream products, such as farnesyl diphosphate and geranyl diphosphate, can also regulate enzyme activity within the pathway, such as mevalonate kinase nih.govguidetopharmacology.org.
Transcriptional regulation plays a significant role in controlling the expression of genes involved in triterpenoid biosynthesis. Studies in fungi like Ganoderma species have investigated the role of transcription factors (TFs) in regulating the expression of genes in the triterpenoid biosynthetic pathway frontiersin.org. For instance, the methyltransferase LaeA has been shown to regulate the expression of ganoderic acid biosynthetic genes in Ganoderma lingzhi frontiersin.org.
Furthermore, the coordinated expression of genes in the MVA pathway and downstream modification steps directly influences pathway flux and triterpenoid accumulation mdpi.com.
Genetic and Environmental Factors Influencing Triterpenoid Accumulation
Both genetic and environmental factors significantly influence the accumulation of triterpenoids in producing organisms, including fungi.
Genetic Factors:
Gene Copy Number and Expression Levels: The number of copies of genes encoding key enzymes in the biosynthetic pathway and their expression levels can directly impact the production of triterpenoids pnas.org.
Allelic Variation: Variations in the alleles of biosynthetic genes can lead to differences in enzyme activity or substrate specificity, affecting the types and quantities of triterpenoids produced sauerlaender-verlag.com.
Strain Variation: Different strains within the same fungal species can exhibit significant variations in triterpenoid production due to genetic differences nih.gov.
Environmental Factors:
Nutrient Availability: The availability of carbon and nitrogen sources, as well as other nutrients, can influence fungal growth and secondary metabolite production, including triterpenoids mdpi.commdpi.com.
Temperature and Light: Environmental conditions such as temperature and light can affect fungal metabolism and the expression of genes involved in biosynthesis mdpi.comresearchgate.net.
Elicitors: The presence of elicitors, which can be biological or chemical agents, can induce or enhance the production of secondary metabolites like triterpenoids as a defense response mdpi.comresearchgate.netnih.gov. Salicylic acid, for example, has been shown to increase triterpenoid production in some fungi by modulating key metabolic pathways and regulating gene expression mdpi.comresearchgate.net.
Culture Conditions: Parameters of fungal culture, such as fermentation time and the type of fermenter used, can also impact triterpenoid yield mdpi.commdpi.com.
The interaction between genotype and environment is also crucial, as different genotypes may respond differently to specific environmental conditions, leading to variations in triterpenoid accumulation frontiersin.orgresearchgate.net.
Compound Names and PubChem CIDs
Synthetic and Semisynthetic Approaches to Pinicolic Acid a and Its Analogs
Methodologies for Total Synthesis of Lanostane (B1242432) Triterpenoid (B12794562) Scaffolds
The de novo or total synthesis of lanostane triterpenoids is a formidable task due to the presence of a dense tetracyclic skeleton featuring multiple stereocenters, including three stereodefined quaternary centers at the C10, C13, and C14 ring-junction positions. nih.govdartmouth.edu Despite these challenges, several strategies have been developed, often inspired by the biosynthetic pathway where the acyclic precursor, 2,3-oxidosqualene (B107256), undergoes a remarkable cascade of cyclizations to form the lanostane core. nih.gov
Historically, landmark syntheses, such as the synthesis of lanosterol (B1674476), have paved the way for accessing this class of compounds. nih.gov Modern synthetic efforts often employ biomimetic polyene cyclization chemistry, which mimics nature's approach to constructing the polycyclic framework. dartmouth.edu These strategies require careful design of an acyclic or macrocyclic precursor that, upon activation, undergoes a programmed series of intramolecular reactions to form the desired rings with correct stereochemistry.
Alternative, non-biomimetic approaches have also been explored. These include:
Annulative Cross-Coupling Reactions: Building the ring system sequentially through powerful carbon-carbon bond-forming reactions. For instance, a strategy involving metallacycle-mediated annulative cross-coupling has been used to access tetracyclic intermediates. dartmouth.edu
Intramolecular Cyclizations: Friedel-Crafts cyclizations and Heck reactions have been employed to forge key ring structures from appropriately functionalized precursors. dartmouth.eduacs.org
Skeletal Rearrangements: Innovative strategies involving unique skeletal transformations are being developed. One such approach demonstrated a "counter-biomimetic" transformation, converting a cucurbitane scaffold (which is typically formed from a lanostane) back into a functionalized lanostane system via an oxidative dearomatization and a selective Wagner-Meerwein rearrangement. nih.gov This method creates a C12-oxygenated lanostane system, showcasing a novel pathway to these complex cores. nih.gov
These methodologies focus on the efficient and stereocontrolled construction of the fundamental lanostane skeleton. The specific functional groups of Pinicolic acid A, namely the C-3 ketone and the C-21 carboxylic acid side chain, would be installed in later stages of a total synthesis, requiring further functional group manipulations on the successfully formed tetracyclic core.
Semisynthetic Modifications of Natural Triterpenoid Precursors
Given the complexity of total synthesis, semisynthesis offers a more practical and widely used approach to obtain this compound and its analogs. This strategy leverages the abundance of structurally related lanostane triterpenoids from natural sources, particularly fungi, which serve as advanced starting materials. nih.govnih.gov Fungi such as Fomitopsis, Ganoderma, and Inonotus are rich sources of lanostanes that can be isolated in significant quantities. rsc.orgfrontiersin.orgacs.org
Commonly used natural precursors for the semisynthesis of lanostane derivatives include:
Lanosterol: As the primary biosynthetic precursor to other lanostanes, it is a logical starting point. nih.govnih.gov
Trametenolic acid: This compound already possesses a C-21 carboxylic acid group, similar to this compound, making it a highly suitable precursor. isnff-jfb.comresearchgate.netmdpi.com
Eburicoic acid and Pachymic acid: These are other abundant lanostane-type acids that can be chemically modified. nih.govmdpi.com
The conversion of these precursors to this compound involves a series of targeted chemical transformations. Key modifications would include:
Oxidation of the C-3 Hydroxyl Group: Many natural precursors like lanosterol and trametenolic acid have a hydroxyl group at the C-3 position. A standard oxidation reaction (e.g., using Jones reagent, pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane) is required to convert this alcohol into the C-3 ketone characteristic of this compound.
Side-Chain Modification: The side chain of the precursor must be manipulated to match the specific structure of this compound. This can be the most challenging step and may involve oxidative cleavage of double bonds, selective reductions, and other functional group interconversions to install the carboxylic acid at the correct position. For instance, the biosynthetic pathway from lanosterol to other acids like pachymic acid involves initial oxidation at C-21 by cytochrome P450 enzymes to form a carboxyl group, a transformation that can be mimicked in the lab. nih.gov
The table below illustrates potential semisynthetic pathways from common natural precursors.
Strategies for Chemical Derivatization and Analog Generation for Biological Evaluation
To explore the structure-activity relationships (SAR) and optimize the biological properties of this compound, chemical derivatization is a crucial strategy. science.gov This involves systematically modifying specific functional groups on the this compound scaffold and evaluating the impact of these changes on its activity. The primary targets for modification on the this compound molecule are the C-3 ketone and the C-21 carboxylic acid.
Strategies for Derivatization:
Modification of the C-21 Carboxylic Acid: The carboxyl group is a versatile handle for derivatization.
Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex esters) can modulate the compound's polarity and cell permeability. acs.org
Amidation: Reaction with amines to form amides introduces new hydrogen bonding capabilities and can significantly alter biological activity. Studies on other lanostane acids have shown that generating amides can lead to compounds with different activity profiles compared to their ester counterparts. acs.orgnih.gov
Modification of the C-3 Ketone: The carbonyl group at C-3 can be readily modified.
Reduction: Selective reduction of the ketone to its corresponding alcohol (3α- or 3β-hydroxy) reintroduces a hydroxyl group, allowing for further esterification or etherification.
Oximation: Reaction with hydroxylamine (B1172632) derivatives to form oximes.
Reductive Amination: Conversion to an amine, which can then be used to introduce a wide variety of substituents.
Modifications to the Tetracyclic Core: While more complex, modifications to the core skeleton, such as the introduction of new double bonds or functional groups at other positions (e.g., C-7, C-12, C-16), can provide deeper insights into the SAR. researchgate.net For example, studies on other lanostanes have shown that the position of double bonds (e.g., Δ8 vs. Δ7,9(11)) can significantly influence biological activity. researchgate.net
The generation of a library of such analogs allows for systematic biological testing. For instance, derivatization of lanostane triterpenoids has been used to create N-glycosides, which showed altered cytotoxicity profiles. nih.gov Similarly, the derivatization of seco-lanostanes into esters and amides was performed to conduct preliminary SAR studies against cancer cell lines. acs.orgnih.gov These approaches provide a framework for the rational design of more potent and selective analogs based on the this compound scaffold.
Table of Mentioned Compounds
Biological Activities and Molecular Mechanisms of Pinicolic Acid a and Its Analogs
Anti-inflammatory Activities and Cellular Mechanisms
Pinicolic acid A and its analogs, primarily lanostane (B1242432) triterpenoids isolated from the fungus Fomitopsis pinicola, have demonstrated notable anti-inflammatory effects. These activities are attributed to their ability to modulate key inflammatory mediators and cellular signaling pathways.
Investigation of Inhibitory Effects on Inflammatory Mediators (e.g., NO production)
A key indicator of the anti-inflammatory potential of a compound is its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). While direct studies on this compound's effect on NO production are limited, research on other lanostane triterpenoids from Fomitopsis pinicola provides significant insights.
A study investigating lanostane triterpenoids from the fruiting bodies of Fomitopsis pinicola revealed that several of these compounds exhibit moderate to strong inhibitory activities against lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. nih.govcabidigitallibrary.orgresearchgate.netacs.org For instance, pinicopsic acid F and 16α-hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid showed moderate inhibitory activities with IC₅₀ values of 24.5 and 25.7 μM, respectively. nih.govcabidigitallibrary.orgresearchgate.net Another study on lanostane triterpenoids from the same fungal source also reported compounds that inhibited NO release in LPS-induced RAW 264.7 cells, with IC₅₀ values ranging from 21.4 to 27.2 μM. acs.org These findings suggest that lanostane triterpenoids, the class of compounds to which this compound belongs, are capable of suppressing inflammatory responses by inhibiting the production of key inflammatory mediators like NO.
| Compound | Cell Line | Inducer | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Pinicopsic acid F | RAW 264.7 | LPS | 24.5 | nih.govcabidigitallibrary.orgresearchgate.net |
| 16α-hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | RAW 264.7 | LPS | 25.7 | nih.govcabidigitallibrary.orgresearchgate.net |
| Lanostane Triterpenoid (B12794562) (Compound 1) | RAW 264.7 | LPS | 21.4 - 27.2 | acs.org |
| Lanostane Triterpenoid (Compound 4) | RAW 264.7 | LPS | 21.4 - 27.2 | acs.org |
| Lanostane Triterpenoid (Compound 22) | RAW 264.7 | LPS | 21.4 - 27.2 | acs.org |
| Lanostane Triterpenoid (Compound 23) | RAW 264.7 | LPS | 21.4 - 27.2 | acs.org |
| Lanostane Triterpenoid (Compound 27) | RAW 264.7 | LPS | 21.4 - 27.2 | acs.org |
Modulation of Cellular Signaling Pathways Involved in Inflammation
The anti-inflammatory effects of triterpenoids are often mediated through the modulation of critical cellular signaling pathways. Triterpenes have been shown to play a significant role in the inhibition of inflammatory diseases by blocking key signaling cascades such as the nuclear factor κ-activated B cell (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. researchgate.net The MAPK pathway is also crucial in mediating inflammatory responses. cellmolbiol.org
While specific studies detailing the modulation of these pathways by this compound are not extensively available, research on related compounds provides a strong indication of its likely mechanisms. For example, protopine, another natural compound, has been shown to inhibit the MAPK/IκB/NF-κB signaling pathway in PMA-stimulated HepG2 cells, thereby exerting its anti-inflammatory effects. mdpi.com Similarly, phytosphingosine (B30862) has been demonstrated to suppress inflammatory factors and pro-inflammatory cytokines through the inhibition of both NF-κB and MAPK pathways. cellmolbiol.org These examples from other bioactive molecules suggest that a similar mechanism of action, involving the inhibition of NF-κB and MAPK signaling, could be responsible for the anti-inflammatory properties of this compound and its analogs.
Enzyme Modulation and Inhibition
This compound and its analogs have been identified as modulators of various enzymes, a property that contributes to their diverse biological activities. This section focuses on their inhibitory effects on specific enzymes.
Steroid Sulfatase Inhibition by Pinicolic Acid B and Related Triterpenoids
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones and represents a significant target for the development of therapies for hormone-dependent cancers. sci-hub.setandfonline.comnih.gov Pinicolic acid B, a close analog of this compound, along with other lanostane-type triterpenes such as piptolinic acid D and ganoderol A, have been identified as inhibitors of STS. univie.ac.at
These compounds were isolated from polypores, including Fomitopsis pinicola and Ganoderma lucidum, which are known for their rich content of lanostane derivatives. nih.gov In an assay using JEG-3 cells, piptolinic acid D, pinicolic acid B, and ganoderol A demonstrated inhibitory activity against STS, with IC₅₀ values of 10.5 µM, 12.4 µM, and 15.7 µM, respectively. nih.gov At a concentration of 20 µM, these compounds exhibited inhibition percentages of 74%, 72%, and 62%, respectively. nih.gov These findings are significant as they represent the first non-sulfated/non-sulfamated STS inhibitors identified from natural sources. nih.gov
| Compound | Source Organism | Assay System | IC₅₀ (μM) | Inhibition at 20 µM (%) | Reference |
|---|---|---|---|---|---|
| Piptolinic acid D | Fomitopsis pinicola | JEG-3 cells | 10.5 | 74 | nih.govnih.gov |
| Pinicolic acid B | Fomitopsis pinicola | JEG-3 cells | 12.4 | 72 | nih.govnih.gov |
| Ganoderol A | Ganoderma lucidum | JEG-3 cells | 15.7 | 62 | nih.govnih.gov |
Investigation of Other Enzyme Targets and Their Ligand Interactions
Beyond steroid sulfatase, research has begun to explore other enzymatic targets of lanostane triterpenoids. A study on compounds from Fomitopsis pinicola revealed that some of these triterpenoids exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. acs.org Specifically, compounds 18, 22, 23, and 28 from this study showed strong PTP1B inhibitory activity with IC₅₀ values ranging from 20.5 to 29.9 μM. acs.org Kinetic analysis confirmed that compounds 18 and 22 act as competitive inhibitors of PTP1B. acs.org
While direct evidence for this compound inhibiting PTP1B is not yet available, the activity of other lanostane triterpenoids from the same source suggests that this class of compounds may have a broader range of enzymatic targets than initially understood. Further research is needed to fully elucidate the ligand interactions and inhibitory profiles of this compound against a wider array of enzymes.
Anti-Proliferative and Cytotoxic Mechanisms at the Cellular Level
Extracts and isolated compounds from Fomitopsis pinicola, the source of this compound, have demonstrated significant anti-proliferative and cytotoxic effects against various human tumor cell lines. nih.govacs.orgresearchgate.net These activities are often mediated through the induction of apoptosis and cell cycle arrest.
A study on thirty-five lanostane-type triterpenoids from Fomitopsis pinicola evaluated their cytotoxic activities against five human tumor cell lines: HL-60 (leukemia), A549 (lung cancer), SMMC-7721 (liver cancer), MCF-7 (breast cancer), and SW480 (colon cancer). nih.govacs.org Several compounds displayed potent cytotoxic effects with IC₅₀ values ranging from 3.92 to 28.51 μM. nih.govacs.org Flow cytometry analysis further revealed that some of these compounds induced apoptosis in HL-60 cells. nih.govacs.org
Another triterpenoid isolated from Fomitopsis pinicola, 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA), exhibited significant cytotoxic effects against HepG2, MCF-7, and HeLa cells, with IC₅₀ values of 42.10, 52.25, and 53.19 µM, respectively. nih.gov The mechanism of action for FPOA in HepG2 cells was identified as the induction of apoptosis. nih.gov
While these studies provide strong evidence for the anti-proliferative and cytotoxic potential of triterpenoids from Fomitopsis pinicola, more research is required to specifically delineate the cellular and molecular mechanisms of this compound. This includes identifying its precise targets within apoptotic and cell cycle pathways and understanding how it selectively affects cancer cells.
| Compound(s) | Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| Compounds 12, 14, 17, 18, 22, 23 | HL-60, A549, SMMC-7721, MCF-7, SW480 | 3.92 - 28.51 | Induction of apoptosis in HL-60 | nih.govacs.org |
| Compounds 9, 35 | HL-60, SMMC-7721, MCF-7 | 13.57 - 36.01 | Induction of apoptosis in HL-60 | nih.govacs.org |
| 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA) | HepG2 | 42.10 | Induction of apoptosis | nih.gov |
| 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA) | MCF-7 | 52.25 | Not specified | nih.gov |
| 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA) | HeLa | 53.19 | Not specified | nih.gov |
Cellular Signaling Pathway Modulation Leading to Growth Inhibition
This compound has been identified as a compound with cytotoxic properties, indicating its ability to inhibit cell growth. frontiersin.org Studies on extracts from Fomitopsis pinicola, which contain this compound, have demonstrated significant inhibitory effects on the proliferation of tumor cells. frontiersin.orgsemanticscholar.org While the precise signaling pathways modulated by this compound to exert its growth-inhibitory effects are not yet fully elucidated, research on analogous triterpenoids provides insight into potential mechanisms.
For instance, Poricoic acid A (PAA), another lanostane triterpenoid isolated from Poria cocos, has been shown to suppress the viability of ovarian cancer cells. nih.gov The mechanism for this action involves the modulation of the mTOR/p70s6k signaling axis. nih.gov PAA treatment was found to significantly lower the phosphorylation levels of both mTOR and its downstream target p70s6k, key proteins involved in cell growth, proliferation, and survival. nih.gov The inhibition of this pathway by PAA ultimately contributes to its anticancer effects. nih.gov Given the structural similarities between these fungal triterpenoids, it is plausible that this compound may share similar molecular targets and inhibit cell growth through related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation.
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
The growth-inhibitory effects of this compound are closely linked to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Extracts of Fomitopsis pinicola rich in triterpenoids, including this compound, have been shown to induce apoptosis in cancer cells. frontiersin.orgsemanticscholar.orgmdpi.com One investigation using a chloroform (B151607) extract of F. pinicola (FPKc) on S180 tumor cells revealed that the extract's significant inhibitory effects on cell proliferation were mediated by triggering apoptosis. frontiersin.org The study suggested that the induction of apoptosis occurs primarily through the mitochondrial pathway. frontiersin.org This is further supported by findings that treatment with such extracts can lead to a decrease in the mitochondrial membrane potential and the release of cytochrome C, key events in the intrinsic apoptotic cascade. semanticscholar.org
Furthermore, some studies have associated these fungal extracts with the ability to cause cell cycle arrest, preventing cancer cells from proceeding through the phases of division. semanticscholar.org For example, treatment of sarcoma cells with F. pinicola extract triggered an S-phase cell cycle arrest. semanticscholar.org While these studies often use complex extracts, the consistent presence of this compound points to its potential role in these cellular events. Research on other lanostane triterpenoids isolated from F. pinicola has also confirmed their ability to induce apoptosis in human leukemia (HL-60) cell lines. researchgate.net
Exploration of Other Potential Biological Activities
Beyond its anticancer potential, this compound and its analogs have been investigated for other valuable biological functions, particularly antimicrobial and antioxidant activities.
Antimicrobial Activity this compound has demonstrated notable antimicrobial properties. frontiersin.org Research has confirmed its activity against Gram-positive bacteria. Specifically, this compound isolated from the bark resin of Schinus molle showed antibacterial effects against Staphylococcus aureus and Bacillus subtilis. scielo.br Lanostane triterpenoids and ergostane (B1235598) compounds isolated from American F. pinicola, including this compound, were found to be active against Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/ml. frontiersin.orgresearchgate.net The broad spectrum of antimicrobial activity reported for extracts of F. pinicola against various bacteria, including Escherichia coli and Pseudomonas aeruginosa, is attributed to its constituent bioactive compounds like triterpenoids. researchgate.net
Other Activities Analogs of pinicolic acid have shown other diverse activities. For example, pinicolic acid B was found to be a modest inhibitor of the steroid sulfatase (STS) enzyme. taylorandfrancis.com Certain lanostane triterpenoids from F. pinicola have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production. researchgate.net Additionally, pinicolic acid C was observed to stimulate glucose uptake in insulin-resistant cells, indicating a potential role in managing diabetes. researchgate.net
Table 1: List of Compounds Mentioned
| Compound Name | Class | Source (Example) |
|---|---|---|
| This compound | Lanostane Triterpenoid | Fomitopsis pinicola frontiersin.org |
| Pinicolic Acid B | Lanostane Triterpenoid | Fomitopsis pinicola taylorandfrancis.com |
| Pinicolic Acid C | Lanostane Triterpenoid | Fomitopsis pinicola researchgate.net |
| Nor-pinicolic acids A-F | Nor-lanostane Triterpenoid | Fomitopsis pinicola researchgate.net |
| Poricoic Acid A | Lanostane Triterpenoid | Poria cocos nih.gov |
| Trametenolic acid B | Lanostane Triterpenoid | Fomitopsis pinicola mdpi.com |
Table 2: Summary of Reported Biological Activities
| Compound/Extract | Biological Activity | Cell Line/Organism | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Cytotoxicity | - | Identified as a cytotoxic compound. | frontiersin.org |
| This compound | Antimicrobial | S. aureus, B. subtilis | Showed antibacterial activity. | scielo.br |
| F. pinicola Extract (contains this compound) | Apoptosis, Cell Cycle Arrest | S180 sarcoma cells | Induced apoptosis via mitochondrial pathway and S-phase arrest. | frontiersin.orgsemanticscholar.org |
| Poricoic Acid A | Growth Inhibition, Apoptosis | SKOV3 ovarian cancer cells | Inhibited mTOR/p70s6k signaling pathway. | nih.gov |
| Lanostane Triterpenoids (from F. pinicola) | Antimicrobial | Bacillus cereus | Active with MICs from 16-128 μg/ml. | frontiersin.org |
| Pinicolic Acid B | Enzyme Inhibition | JEG-3 cells | Modest inhibitor of steroid sulfatase (STS). | taylorandfrancis.com |
Structure Activity Relationship Sar Studies of Pinicolic Acid a and Derivatives
Identification of Key Structural Determinants for Biological Activity
SAR studies on lanostane-type triterpenes, including Pinicolic acid A, have aimed to identify the structural features that contribute significantly to their biological activities, particularly antitumor effects. iiste.orgnih.gov Investigations involving a series of seven lanostane (B1242432) triterpenes from Fomitopsis pinicola and F. officinalis highlighted the importance of specific positions on the triterpene skeleton for antitumor activity against various cancer cell lines, including MCF-7, HeLa, HepG2, and A549 cells. nih.gov These studies suggest that modifications or the presence of particular functional groups at certain carbons of the lanostane structure are key determinants of their biological potency. nih.gov
Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR Modeling)
Computational chemistry techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in SAR analysis and drug discovery, including for natural products like triterpenes. researchgate.netresearchgate.netnih.govresearchgate.netdovepress.comresearchgate.netnih.gov Molecular docking is used to predict the binding modes and affinities of small molecules, such as this compound or its derivatives, to target proteins, providing insights into the molecular mechanisms of their activity. researchgate.netresearchgate.netnih.govresearchgate.netfigshare.compensoft.net For instance, molecular docking has been employed to further verify the underlying molecular mechanism of this compound. figshare.com QSAR modeling, on the other hand, aims to build predictive models correlating structural descriptors of compounds with their observed biological activities, allowing for the identification of structural features that are important for activity and the prediction of activity for new, untested compounds. nih.govresearchgate.netresearchgate.netnih.gov While direct QSAR studies solely focused on this compound were not prominently found, these methods are applied to related compound classes, such as picolinic acid derivatives and other triterpenes, to understand their SAR nih.govresearchgate.netresearchgate.netnih.gov, suggesting their potential applicability in further dissecting the SAR of this compound and its growing number of derivatives, including nor-pinicolic acids. researchgate.net
Analytical Methodologies for Pinicolic Acid a
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are fundamental for separating Pinicolic acid A from other co-existing compounds in natural extracts and biological samples, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound. While specific HPLC parameters solely for this compound are not extensively detailed in the provided snippets, HPLC has been employed for the analysis of related triterpenoid (B12794562) acids and complex natural product mixtures where this compound may be present. For instance, HPLC has been used to analyze constituents of Fomitopsis pinicola and Wolfiporia cocos, both known sources of this compound. chem960.com The separation of carboxylic acids, including related picolinic acid, by HPLC using reversed-phase C18 columns and specific mobile phases (e.g., containing organic modifiers and buffers) has been reported, demonstrating the general applicability of HPLC to this class of compounds. The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters in developing a selective and sensitive HPLC method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like triterpenoids, derivatization is often required to enhance volatility and thermal stability for GC analysis. The analysis of "pinifolic acid," a related diterpene acid found in pine needles, has been performed using GC-MS. This involved sample preparation steps such as extraction and silylation using reagents like bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane to form trimethylsilyl (B98337) (TMS) esters, making the compound amenable to GC separation. GC analysis of pinifolic acid has been conducted using a glass capillary column coated with SE-30, operated isothermally at 240°C, followed by detection with a Flame Ionization Detector (FID) and identification by mass spectrometry. GC-MS has also been applied to analyze volatile components in pine wood greenery extract where pinifolic acid was detected. These applications suggest that with appropriate derivatization, GC-MS can be a valuable tool for the analysis of this compound, particularly for identifying the compound based on its characteristic mass spectrum after chromatographic separation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers improved chromatographic resolution, speed, and sensitivity compared to conventional HPLC-MS. This technique is well-suited for the analysis of complex mixtures containing compounds like this compound. UPLC-QTOF/MS has been successfully employed to identify triterpenoid acids, including Pinicolic acid E (a related compound), in extracts of Poria Cocos. The UPLC separation was achieved using an Acquity HSS T3 C18 column with a mobile phase gradient consisting of formic acid in water and acetonitrile. Mass detection in positive ion mode ESI-QTOF/MS allowed for the identification of Pinicolic acid E based on its molecular ion and characteristic fragmentation pattern. UPLC-MS has also been used to assess the purity of isolated compounds, such as Pinicolic acid B, another related pinicolic acid. Furthermore, UPLC-Orbitrap-MS/MS has been utilized for the analysis of Gentianae Macrophyllae Radix, leading to the identification of Pinicolic acid based on its accurate mass and molecular formula in negative ion mode. These examples highlight the effectiveness of UPLC-MS, particularly with high-resolution mass analyzers, for the sensitive detection and identification of this compound and related triterpenoids in complex biological samples.
Spectroscopic Detection and Quantification Methods
Spectroscopic methods play a crucial role in the detection, identification, and structural characterization of this compound, often complementing chromatographic separation. Mass spectrometry (MS), as discussed in the context of GC-MS and UPLC-MS, provides molecular weight information and fragmentation patterns essential for identification. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) is invaluable for elucidating the detailed chemical structure of isolated compounds, including related pinicolic acids like Pinicolic acid B. High-resolution mass spectrometry (HRESIMS) provides accurate mass measurements, aiding in the determination of elemental composition. While less specific for complex mixtures without prior separation, UV-Visible spectroscopy can be used for detection if this compound possesses a chromophore absorbing in the UV-Vis range, as seen in the analysis of related compounds. Spectroscopic data, when compared to authentic standards or literature values, is critical for confirming the identity of this compound.
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex biological matrices often benefits from advanced hyphenated techniques that combine high-resolution separation with sophisticated mass spectrometry. UPLC coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF/MS) and Orbitrap mass spectrometry (UPLC-Orbitrap-MS/MS) have been demonstrated to be effective for the comprehensive analysis of triterpenoid-rich extracts, enabling the identification of multiple compounds, including pinicolic acids, in a single run. These techniques provide high mass accuracy and fragmentation information, facilitating the identification of known and potentially new related compounds. Direct-infusion Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) with electrospray ionization (ESI) and atmospheric-pressure photoionization (APPI) has been used for rapid chemical fingerprinting of conifer needle extracts, detecting compounds like methyl pinifolate and pinifolic acid based on their accurate masses. However, for separating isomers, coupling with chromatography or using tandem mass spectrometry is necessary. Gas chromatography coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC/TOFMS) has been applied to analyze volatile fractions of pine needles, offering significantly improved separation capacity and signal-to-noise ratio compared to one-dimensional GC-MS, which could be beneficial for analyzing volatile derivatives of this compound if applicable. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS or LC-MS/MS) has been used to identify "pinicolic acid" as a metabolite in biological fluids, showcasing its utility for analyzing this compound in complex biological samples. The use of derivatization agents, such as picolinic acid for hydroxylated compounds, can enhance ionization and improve detection sensitivity in LC-MS/MS analysis, a strategy that could potentially be applied to this compound if suitable functional groups are available.
These advanced hyphenated techniques provide the necessary resolving power and sensitivity to analyze this compound within the intricate chemical landscape of natural extracts and biological samples, allowing for its confident identification and quantification alongside numerous other compounds.
Ecological and Biotechnological Relevance of Pinicolic Acid a
Role of Pinicolic Acid A in the Biology of Producing Organisms
This compound is primarily produced by wood-rotting fungi, such as species from the genera Fomitopsis and Heterobasidion. frontiersin.orgusda.gov In their natural habitat, these fungi are engaged in constant competition with other microorganisms for resources. Secondary metabolites like this compound are believed to function as chemical defense agents, providing the producing organism with a competitive advantage. mdpi.com
The primary ecological role attributed to this compound is its antimicrobial activity. Research has demonstrated that extracts containing this and related triterpenoids exhibit inhibitory effects against various bacteria and other fungi. frontiersin.org For instance, a study on compounds isolated from American Fomitopsis pinicola identified a series of lanostane (B1242432) triterpenoids that showed notable antimicrobial activity, particularly against the bacterium Bacillus cereus. frontiersin.org This suggests that the fungus produces these compounds to protect its substrate (decaying wood) and itself from colonization by competing microbes. This defensive role is crucial for the fungus's survival and dominance within its ecological niche. frontiersin.org
**Table 1: Antimicrobial Activity of Lanostane Triterpenoids from Fomitopsis pinicola*** This table summarizes the minimum inhibitory concentration (MIC) values of various lanostane triterpenoids isolated from *F. pinicola against the bacterium Bacillus cereus, demonstrating their defensive capabilities. Data sourced from studies on American F. pinicola. frontiersin.org
| Compound/Fraction | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Triterpenoid (B12794562) A | Bacillus cereus | 16 |
| Triterpenoid B | Bacillus cereus | 32 |
| Triterpenoid C | Bacillus cereus | 64 |
| Triterpenoid D | Bacillus cereus | 128 |
| Triterpenoid E | Bacillus cereus | 128 |
| Triterpenoid F | Bacillus cereus | 16 |
Biotechnological Production Strategies for Enhanced Yields
The bioactive potential of this compound has driven interest in its production through biotechnological means. Laboratory cultivation of the producing fungi offers a controlled and scalable alternative to harvesting from the wild. Strategies to enhance the yield of fungal secondary metabolites typically involve the optimization of culture conditions, including nutritional and physical parameters. nih.govmdpi.com
Submerged liquid fermentation is a common method for cultivating these fungi. Studies on Fomitopsis pinicola have shown that the composition of the culture medium significantly impacts both mycelial growth and the production of bioactive compounds. researchgate.netresearchgate.net Key parameters that can be manipulated include:
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical. For example, research has shown that for F. pinicola, certain sugars like xylose may support higher production of antioxidant metabolites, while others like galactose yield better biomass. researchgate.net Similarly, organic nitrogen sources like peptone and yeast extract have been found to be effective for enhancing metabolite and biomass production, respectively. researchgate.netresearchgate.net
pH and Temperature: Fungi exhibit optimal growth and metabolite synthesis within specific pH and temperature ranges. F. pinicola can grow over a wide pH range, and its enzyme production has been shown to be maximal at specific temperatures, such as 25°C for endoglucanase. researchgate.netresearchgate.net
Agitation: In liquid cultures, agitation influences the transfer of oxygen and nutrients to the mycelia. Shaking or stirred-tank bioreactors often lead to improved biomass yield compared to static conditions. japsonline.com
Extractive fermentation is another advanced strategy that could be applied. This technique involves the in-situ removal of the target product from the fermentation broth, which can alleviate product inhibition and potentially shift metabolic pathways to favor higher yields. nih.gov Co-culturing the producing fungus with other microorganisms is also an emerging strategy to trigger the expression of silent biosynthetic gene clusters, potentially leading to enhanced production of target compounds like this compound. researchgate.net
Table 2: Influence of Culture Conditions on Fomitopsis pinicola Growth and Metabolite Production This table illustrates how different nutritional sources can be optimized to maximize either the growth (biomass) or the production of bioactive compounds in submerged cultures of F. pinicola. researchgate.netresearchgate.net
| Parameter | Condition | Primary Outcome |
| Carbon Source | Galactose | Maximum Biomass Yield (4.0 g/L) |
| Xylose | Highest Antioxidant Activity | |
| Nitrogen Source | Yeast Extract | Maximum Biomass Yield (7.8 g/L) |
| Peptone | Highest Antioxidant Activity | |
| Medium Component | 2% Carboxymethyl Cellulose | Maximal Endoglucanase Production |
| Temperature | 25 °C | Peak Endoglucanase Production |
Considerations for Sustainable Sourcing and Cultivation of Producer Species
The primary producers of this compound, such as Heterobasidion annosum and Fomitopsis pinicola, are common wood-decay fungi that are widely distributed in temperate forests. frontiersin.orgresearchgate.net H. annosum, in particular, is considered one of the most significant forest pathogens in the Northern Hemisphere, causing root and butt rot in conifers. researchgate.netforestresearch.gov.ukberkeley.edu
Given that these species are not rare and are often pathogenic, the primary concern for sustainable sourcing is not the conservation of the species itself, but rather the development of production methods that are environmentally sound and economically viable.
Wild Sourcing vs. Cultivation: Wild harvesting of fungal fruiting bodies is inconsistent and impractical for obtaining a standardized supply of this compound. Furthermore, the concentration of the compound can vary significantly based on environmental conditions and the genetic strain of the fungus. Therefore, laboratory cultivation is the most sustainable and reliable approach. usda.gov Cultivation in bioreactors ensures a consistent, high-purity supply of the compound without disturbing forest ecosystems. frontiersin.org
Management of Producer Species in the Environment: Since producer species like H. annosum are forest pathogens, their management in the wild is focused on control rather than conservation. forestresearch.gov.uk Control methods include treating tree stumps with chemicals like urea (B33335) or with biological control agents such as the competing fungus Phlebiopsis gigantea to prevent the spread of infection. researchgate.netmdpi.com This context underscores the advantage of biotechnological production, which decouples the supply of the valuable compound from the ecological impact of the pathogenic fungus.
Sustainable Cultivation Practices: The sustainability of biotechnological production depends on optimizing the cultivation process itself. This includes using renewable resources as substrates, minimizing energy consumption during fermentation, and developing efficient downstream processing for product extraction and purification.
Future Research Directions for Pinicolic Acid a
Complete Elucidation of Biosynthetic Pathways and Regulatory Networks
The complete biosynthetic pathway of Pinicolic acid A and the regulatory networks governing its production are not yet fully understood. While studies on triterpenoid (B12794562) biosynthesis in other organisms like Azadirachta indica have utilized omics technologies to identify candidate genes and regulatory networks, similar comprehensive studies are needed for this compound producing fungi frontiersin.orgresearchgate.net. Understanding the enzymes and genes involved in the conversion of precursors to this compound is essential for potential metabolic engineering efforts to enhance its yield or produce analogs frontiersin.org. Future research should aim to:
Identify and characterize all enzymes involved in the biosynthesis of this compound.
Map the genetic regulatory networks that control the expression of these biosynthetic genes.
Investigate environmental factors and signaling pathways that influence this compound production.
Explore the potential for heterologous expression of the biosynthetic pathway in suitable host organisms for sustainable production.
The genetic control of related compounds like pinifolic acid in plants is known to have a hereditary component, but the exact mechanisms can be complex, suggesting that elucidating the genetic control of this compound biosynthesis in fungi will require detailed investigation sauerlaender-verlag.comthuenen.de.
Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action
While some biological activities of this compound have been reported, its full spectrum of biological targets and detailed mechanisms of action remain largely undiscovered. Research on other lanostane (B1242432) triterpenoids has identified various targets, including enzymes like steroid sulfatase tandfonline.comtaylorandfrancis.com. This compound, being structurally similar to other bioactive triterpenoids like oleanolic acid, may possess similar or novel bioactivities and interact with related targets mdpi.comresearchgate.net. Future studies should focus on:
Identifying specific protein and molecular targets that interact with this compound using techniques such as pull-down assays, surface plasmon resonance, and activity-based protein profiling.
Elucidating the downstream signaling pathways modulated by this compound.
Investigating its effects on cellular processes such as apoptosis, autophagy, cell cycle progression, and immune responses in various cell types scielo.br.
Exploring potential synergistic or antagonistic effects when used in combination with other therapeutic agents scielo.br.
Utilizing computational approaches, such as molecular docking and network pharmacology, to predict potential targets and mechanisms mdpi.comresearchgate.net.
Studies on other compounds, like picolinic acid (a different compound, PubChem CID 1018), have highlighted the complexity of determining physiological function and the need for further research to understand their roles in biological pathways and potential therapeutic applications nih.govnih.govdrugbank.com.
Development of Innovative Synthetic Strategies for this compound and its Analogs
The complex structure of this compound presents challenges for its efficient and scalable synthesis. Current research on triterpenoid synthesis often involves isolation from natural sources or semi-synthesis mdpi.comnih.govfrontiersin.org. Developing innovative total or semi-synthetic strategies is crucial for providing sufficient quantities for research and potential therapeutic development, as well as for creating structural analogs with potentially improved properties. Future research in this area should aim to:
Develop efficient and stereoselective total synthesis routes for this compound.
Design and synthesize novel this compound analogs with modified structural features to explore structure-activity relationships (SAR).
Explore biocatalytic or chemoenzymatic approaches for specific steps in the synthesis.
Develop sustainable and cost-effective methods for large-scale production.
Research into the synthesis of other complex natural products and their derivatives, such as picolinic acid derivatives, demonstrates the ongoing efforts in developing new synthetic methodologies for compounds with therapeutic potential ontosight.aimdpi.comnih.govdovepress.com.
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Research
Integrating advanced omics technologies can provide a holistic understanding of this compound's effects and its interactions within biological systems. Metabolomics can reveal changes in cellular metabolism upon exposure to this compound, while proteomics can identify altered protein expression and post-translational modifications frontiersin.orgresearchgate.netnih.govportlandpress.comfrontiersin.org. Future research should integrate these technologies to:
Characterize the metabolic profile of organisms producing this compound under different conditions.
Investigate the metabolic and proteomic changes in cells or tissues treated with this compound to understand its biological impact at a systems level.
Identify biomarkers of this compound activity or exposure.
Combine omics data with bioinformatics and systems biology approaches to construct comprehensive networks of interactions and pathways influenced by this compound.
The application of omics technologies has proven valuable in deciphering complex biological processes, including the biosynthesis of secondary metabolites in medicinal plants frontiersin.orgresearchgate.netportlandpress.comfrontiersin.orgresearchgate.net.
Comparative Pharmacological and Mechanistic Studies with Other Lanostane Triterpenoids
Comparing the pharmacological activities and mechanisms of this compound with other lanostane triterpenoids is essential for understanding its unique properties and potential advantages. Lanostane triterpenoids exhibit diverse biological activities, and comparative studies can help identify structural features responsible for specific effects nih.govresearchgate.nettaylorandfrancis.commdpi.comfrontiersin.orgresearchgate.net. Future research should include:
Direct comparison of the potency and efficacy of this compound with other lanostane triterpenoids in various in vitro and in vivo models.
Comparative studies of their molecular targets and signaling pathways.
Investigation of potential additive, synergistic, or antagonistic effects when used in combination with other triterpenoids.
Establishing comprehensive structure-activity relationships (SAR) for lanostane triterpenoids, specifically including this compound, to guide the design of more potent and selective analogs.
Studies comparing different lanostane triterpenoids have already begun to shed light on structure-activity relationships, particularly in areas like anti-adipogenesis and anti-inflammatory activities researchgate.netmdpi.com.
Q & A
Q. What experimental methodologies are recommended for isolating Pinicolic Acid A from natural sources?
this compound, a triterpenoid, is typically isolated via column chromatography, preparative HPLC, or solvent partitioning. Key steps include:
- Plant material extraction : Use polar solvents (e.g., methanol or ethanol) to extract secondary metabolites .
- Fractionation : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate triterpenoids .
- Purification : Confirm purity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Table 1: Isolation Workflow
| Step | Method | Purpose | Reference |
|---|---|---|---|
| 1 | Solvent extraction | Crude extraction of metabolites | |
| 2 | Column chromatography | Fractionation of triterpenoids | |
| 3 | Preparative HPLC | Final purification |
Q. How is the structural elucidation of this compound performed?
Structural characterization relies on:
- Spectroscopic techniques : ¹H/¹³C NMR for functional groups and stereochemistry , IR for carbonyl/OH groups .
- Mass spectrometry : HRMS to determine molecular formula (C₃₀H₄₆O₄) and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration if crystals are obtainable .
Note : Cross-validate spectral data with literature (e.g., discrepancies in chemical shifts may arise from solvent effects or impurities) .
Q. What analytical techniques ensure the purity of this compound in experimental samples?
- HPLC-DAD/UV : Monitor purity (>95%) using reverse-phase C18 columns .
- TLC : Preliminary screening with vanillin-H₂SO₄ staining for triterpenoids .
- Melting point analysis : Compare observed values (197–202°C) to literature .
Advanced Research Questions
Q. How can researchers investigate the biosynthetic pathway of this compound?
Proposed methodologies:
Q. Table 2: Key Biosynthetic Intermediates
| Intermediate | Role | Detection Method |
|---|---|---|
| Squalene | Triterpenoid precursor | GC-MS |
| Oxidosqualene | Cyclization substrate | LC-HRMS |
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Address discrepancies via:
- Dose-response validation : Replicate assays (e.g., cytotoxicity, anti-inflammatory) under standardized conditions .
- Meta-analysis : Systematically compare data across studies using PRISMA guidelines (e.g., conflicting IC₅₀ values) .
- Molecular docking : Predict binding affinity to targets (e.g., COX-2, NF-κB) to explain mechanistic variations .
Q. How can researchers optimize in vitro models to study this compound’s pharmacological potential?
- Cell line selection : Use primary cells (e.g., macrophages for anti-inflammatory assays) over immortalized lines .
- Synergistic studies : Test combinations with clinical drugs (e.g., doxorubicin) to assess adjuvant effects .
- Metabolic stability : Evaluate hepatic microsomal degradation to predict bioavailability .
Q. What molecular networking approaches identify this compound analogs with enhanced bioactivity?
Q. Table 3: Analog Comparison
| Compound | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| This compound | Baseline | 10 µM (COX-2 inhibition) |
| Pinicolic Acid E | C-16 hydroxylation | 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
